molecular formula C16H13BrF3NO3 B3040539 N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide CAS No. 215519-06-5

N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide

Katalognummer B3040539
CAS-Nummer: 215519-06-5
Molekulargewicht: 404.18 g/mol
InChI-Schlüssel: UNOGYAIWFCQAIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide” is a complex organic compound. It contains a trifluoromethoxy group, which is an electron-withdrawing group . This compound also includes a phenoxy group and a bromopropanamide group .


Synthesis Analysis

The synthesis of such compounds often involves electrochemical methods . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The trifluoromethoxy group is attached to a phenyl ring, which is further connected to another phenyl ring through an ether linkage . This structure is then linked to a bromopropanamide group .

Wissenschaftliche Forschungsanwendungen

Inhibition of Soluble Epoxide Hydrolase (sEH)

The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment makes it a promising inhibitor of human soluble epoxide hydrolase (sEH) . sEH plays a crucial role in regulating lipid signaling molecules, and inhibiting it has potential therapeutic applications. For instance:

Coatings and Thin Films

The compound can be incorporated into anodic or cathodic layers for coatings. For example:

Antioxidant Properties

Resveratrol derivatives containing the 4-(trifluoromethoxy)phenyl group exhibit antioxidant effects . These compounds may help combat oxidative stress.

Trifluoromethoxylation Reagents

Recent advances in trifluoromethoxylation reagents have made CF3O-containing compounds more accessible. While not directly related to our compound, this field highlights the importance of trifluoromethoxy groups in drug discovery and materials science .

Anticancer Activity

The compound’s 4-(trifluoromethoxy)phenyl group has been incorporated into antitumor agents. For instance:

FDA-Approved Medications

While not directly related to our compound, the FDA-approved drug sorafenib contains a 4-(trifluoromethyl)phenyl group. It is used for advanced hepatocellular carcinoma (primary liver cancer) .

Zukünftige Richtungen

The future directions for this compound could involve its use in the development of electrochromic materials and devices . These materials and devices have potential applications in auto-dimming mirrors, smart windows of architectures, energy storage devices, etc .

Wirkmechanismus

Target of Action

The primary target of N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .

Mode of Action

N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide acts as an inhibitor of sEH . It binds to the active site of the enzyme, forming additional hydrogen bonds . This binding inhibits the enzyme’s activity, preventing the breakdown of epoxides into their corresponding diols .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes . Normally, sEH converts EETs into less active diols, but the inhibition by N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide allows EETs to accumulate . This accumulation can lead to vasodilation, anti-inflammatory effects, and protection of the heart tissue .

Pharmacokinetics

The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment suggests that it may have good absorption and distribution properties

Result of Action

The inhibition of sEH by N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide leads to an increase in the levels of EETs . This can result in vasodilation, reduced inflammation, and cardioprotection . These effects make the compound a promising candidate for the treatment of conditions such as hypertension, renal pathologies, and other diseases .

Eigenschaften

IUPAC Name

3-bromo-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO3/c17-10-9-15(22)21-11-1-3-12(4-2-11)23-13-5-7-14(8-6-13)24-16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOGYAIWFCQAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCBr)OC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Reactant of Route 3
Reactant of Route 3
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Reactant of Route 4
Reactant of Route 4
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Reactant of Route 5
Reactant of Route 5
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Reactant of Route 6
Reactant of Route 6
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.